molecular formula C17H18F3NO2S B4807449 4-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

4-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B4807449
M. Wt: 357.4 g/mol
InChI Key: CNLPTZIVTJLNEY-UHFFFAOYSA-N
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Description

4-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound features a butyl group attached to the benzene ring, along with a trifluoromethyl group on the phenyl ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide bond: This can be achieved by reacting 4-butylbenzenesulfonyl chloride with 4-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new biaryl compound formed by the coupling of the benzenesulfonamide with a boronic acid .

Mechanism of Action

The mechanism of action of 4-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in the pH of the tumor microenvironment, potentially inhibiting tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the presence of both a butyl group and a trifluoromethyl group. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and potential biological activity. The combination of these groups makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

4-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2S/c1-2-3-4-13-5-11-16(12-6-13)24(22,23)21-15-9-7-14(8-10-15)17(18,19)20/h5-12,21H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLPTZIVTJLNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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